molecular formula C21H24N4O7S B2965412 N-((4-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide CAS No. 877641-62-8

N-((4-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide

Cat. No.: B2965412
CAS No.: 877641-62-8
M. Wt: 476.5
InChI Key: ZNFWZYFLDOYWBF-UHFFFAOYSA-N
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Description

N-((4-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide is a complex organic compound known for its intriguing structural characteristics and multifaceted applications in various fields, including chemistry, biology, medicine, and industry. With a molecular formula that highlights its diverse functional groups, this compound has become a subject of extensive research and application development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide typically involves multiple reaction steps:

  • Formation of the Pyrrolidinone Ring: : The synthesis starts with the formation of the pyrrolidinone ring, often through a cyclization reaction involving amines and γ-lactones under acidic or basic conditions.

  • Attachment of the Dimethoxyphenyl Group: : The next step involves the coupling of the 3,4-dimethoxyphenyl moiety via a Friedel-Crafts acylation or alkylation reaction, often catalyzed by Lewis acids.

  • Ureido Substitution: : The ureido functional group is introduced through a nucleophilic substitution reaction, where an isocyanate reacts with an amine derivative.

  • Phenylsulfonyl Acetamide Formation: : Finally, the compound is completed by attaching the phenylsulfonyl and acetamide groups, typically through amide coupling reactions using agents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may utilize optimized versions of the above synthetic routes, often employing continuous flow chemistry techniques to enhance yield and efficiency. Process intensification methods, such as microwave-assisted synthesis and high-pressure reactions, can also be applied to improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, yielding corresponding aldehydes or ketones.

  • Reduction: : Reduction reactions can target the pyrrolidinone ring or the sulfonyl group, often using hydrogenation or hydride transfer reagents.

  • Substitution: : Substitution reactions, especially nucleophilic aromatic substitution, can occur at the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminium hydride.

  • Nucleophiles: : Halides, amines, thiols.

Major Products Formed

  • Oxidation Products: : Aldehydes, ketones, carboxylic acids.

  • Reduction Products: : Alcohols, amines.

  • Substitution Products: : Various aromatic derivatives depending on the nucleophile used.

Scientific Research Applications

N-((4-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide finds applications across multiple scientific disciplines:

  • Chemistry: : Utilized as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: : Studied for its potential biological activities, including enzyme inhibition and receptor binding.

  • Medicine: : Investigated for therapeutic properties such as anti-inflammatory, analgesic, and anticancer activities.

  • Industry: : Employed in material science for the development of advanced polymers and functional materials.

Mechanism of Action

The exact mechanism of action of N-((4-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide can vary based on its application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. This binding can result in the inhibition or activation of specific biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

When compared to other compounds with similar structures, N-((4-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide stands out due to its unique combination of functional groups, which endow it with a distinct reactivity and a broad spectrum of applications.

Similar Compounds

  • N-(4-(1-(3,4-dimethoxyphenyl)pyrrolidin-3-yl)ureido)benzenesulfonamide

  • N-(4-(3-(1-phenylpyrrolidin-3-yl)ureido)phenyl)sulfonylacetamide

  • 4-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide

Each of these similar compounds may exhibit unique properties and applications, influenced by their specific structural differences from this compound.

There you have it! Now you know a bit more about this fascinating compound

Properties

IUPAC Name

N-[4-[[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O7S/c1-13(26)24-33(29,30)17-7-4-14(5-8-17)22-21(28)23-15-10-20(27)25(12-15)16-6-9-18(31-2)19(11-16)32-3/h4-9,11,15H,10,12H2,1-3H3,(H,24,26)(H2,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFWZYFLDOYWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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